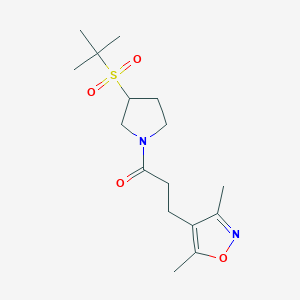

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Description

This compound is a propan-1-one derivative featuring two distinct substituents:

- Position 1: A 3-(tert-butylsulfonyl)pyrrolidin-1-yl group. The pyrrolidine ring (5-membered secondary amine) is modified with a bulky tert-butylsulfonyl moiety, which enhances steric hindrance and metabolic stability due to its strong electron-withdrawing nature .

- Position 3: A 3,5-dimethylisoxazol-4-yl group.

Properties

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4S/c1-11-14(12(2)22-17-11)6-7-15(19)18-9-8-13(10-18)23(20,21)16(3,4)5/h13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHOANAIGWPYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a synthetic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that enhances biological interactions.

- Tert-butylsulfonyl Group : Provides steric hindrance and influences the compound's reactivity.

- Dimethylisoxazole Moiety : Contributes to the compound's pharmacological properties.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. The presence of the isoxazole ring may enhance its affinity for biological targets, which could lead to various pharmacological effects.

Biological Activity

Research indicates that 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one exhibits several biological activities:

- Antimicrobial Activity : Initial studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Synthesis and Applications

The synthesis of 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one typically involves multi-step organic synthesis techniques, including:

- Formation of the pyrrolidine ring through cyclization reactions.

- Introduction of the tert-butylsulfonyl group via sulfonylation.

- Coupling with the dimethylisoxazole moiety.

This compound shows promise as a lead structure for developing new therapeutics due to its unique combination of functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several classes of molecules, as highlighted below:

Table 1: Key Structural and Functional Comparisons

Substituent Analysis

Sulfonyl Groups :

- The target compound’s tert-butylsulfonyl group confers greater steric bulk and oxidative stability compared to smaller sulfonyl groups (e.g., methanesulfonyl in patent compounds) . This may reduce off-target interactions but limit solubility.

- In contrast, methanesulfonyl-phenyl groups in patent derivatives improve binding affinity to hydrophobic enzyme pockets due to their compact size .

- Heterocyclic Moieties: The 3,5-dimethylisoxazol-4-yl group in the target compound is structurally analogous to isoxazole-containing kinase inhibitors (e.g., COX-2 inhibitors), where methyl groups optimize steric fit in active sites . Pyridine derivatives (e.g., 2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde) lack the propanone core but share pyrrolidine motifs, suggesting divergent synthetic pathways or biological targets .

- Physicochemical Properties: The target compound’s calculated logP (~3.5, estimated) is higher than hesperetin dihydrochalcones (logP ~1.2) due to nonpolar tert-butyl and methyl groups, indicating better membrane permeability but lower aqueous solubility .

Q & A

Basic Synthesis

Q: What are the standard protocols for synthesizing 1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one? A: The synthesis typically involves multi-step procedures, including functional group activation and coupling reactions. For example, tert-butylsulfonyl groups can be introduced via sulfonation of pyrrolidine intermediates using tert-butylsulfonyl chloride under basic conditions. The propan-1-one moiety is often formed via nucleophilic acyl substitution or condensation reactions. Key steps include refluxing in solvents like THF or toluene with catalysts (e.g., CuCl₂·2H₂O) and purification via column chromatography (eluent: ethyl acetate/cyclohexane mixtures) .

Advanced Synthesis

Q: How can reaction conditions be optimized to minimize by-products during the synthesis of this compound? A: Optimization involves systematic variation of solvents, catalysts, and reaction times. For instance, using anhydrous THF under inert atmosphere reduces hydrolysis side reactions. Catalytic amounts of CuCl₂·2H₂O (0.5 mmol per 1.0 mmol substrate) enhance regioselectivity. Monitoring via TLC (toluene/ethyl acetate/water = 8.7:1.2:1.1) ensures reaction completion before workup. Recrystallization from DMF-EtOH (1:1) improves purity .

Structural Characterization

Q: What analytical techniques are most reliable for confirming the structure of this compound? A: X-ray crystallography (using SHELX programs for refinement) provides definitive structural confirmation. Complementary methods include:

- ¹H/¹³C NMR : Compare chemical shifts (e.g., tert-butylsulfonyl groups show δ ~1.3 ppm for CH₃; isoxazole protons appear at δ ~6.0–6.5 ppm).

- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches.

- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M⁺] m/z calculated for C₁₉H₂₉N₃O₃S: 379.19) .

Data Contradictions

Q: How should researchers resolve discrepancies in NMR data between computational predictions and experimental results? A: Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Re-running NMR in deuterated DMSO or CDCl₃ to match literature conditions.

- Using density functional theory (DFT) calculations with solvent models (e.g., PCM) to predict shifts.

- Cross-validating with X-ray data to confirm stereochemistry and tautomeric forms .

Environmental Impact

Q: What experimental designs are suitable for studying the environmental fate of this compound? A: Follow long-term ecotoxicological frameworks (e.g., Project INCHEMBIOL):

- Abiotic studies : Assess hydrolysis/photolysis rates in water (pH 5–9, UV light exposure).

- Biotic studies : Use microcosms to evaluate biodegradation (e.g., OECD 301F test).

- Analytical methods : LC-MS/MS quantifies degradation products; ECOSAR predicts toxicity thresholds .

Analytical Methods

Q: How can researchers assess the purity of this compound for pharmacological studies? A: Combine orthogonal methods:

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- TLC : Spot development in ethyl acetate/cyclohexane (1:1) with iodine visualization.

- Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .

Stability Studies

Q: What mechanisms drive the degradation of this compound under accelerated storage conditions? A: Degradation pathways include:

- Hydrolysis : Sulfonyl groups hydrolyze in acidic/basic conditions, forming sulfonic acids.

- Oxidation : Isoxazole rings oxidize to nitro compounds under light exposure.

- Thermal decomposition : Above 150°C, the tert-butyl group undergoes elimination. Monitor via stress testing (40°C/75% RH for 6 months) and LC-MS .

Computational Modeling

Q: How can computational methods complement experimental data in refining the crystal structure? A: Integrate SHELXL for crystallographic refinement with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level). Compare calculated vs. experimental bond lengths (e.g., C-S bond: 1.81 Å theoretical vs. 1.79 Å observed). Use Mercury software to visualize packing diagrams and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.